5,6-Dihydroxytryptamine

Overview

Description

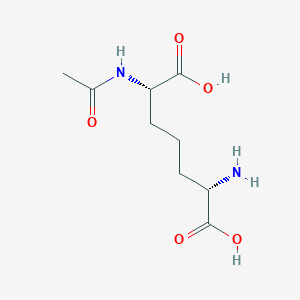

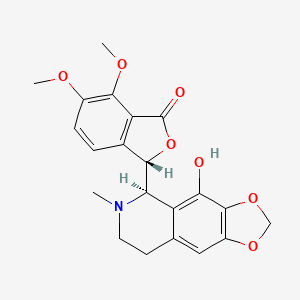

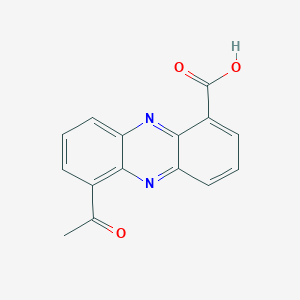

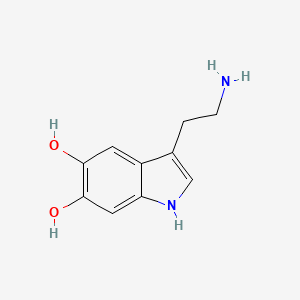

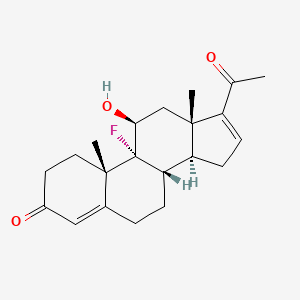

5,6-Dihydroxytryptamine (5,6-DHT) is a neurotoxic analogue of serotonin . It is an indole derivative that acquires its neurotoxicity due to additional hydroxyl groups on the indole ring .

Synthesis Analysis

5,6-DHT has been found to have profound effects on the synthesis, release, storage, and metabolism of serotonin . It produces a rapid depletion of serotonin, with effects varying based on the concentration of 5,6-DHT .Molecular Structure Analysis

The molecular formula of 5,6-DHT is C10H12N2O2 . It is an indole derivative, similar to serotonin, but with additional hydroxyl groups on the indole ring .Scientific Research Applications

Neurotoxic Effects on Neurons

5,6-Dihydroxytryptamine (5,6-DHT) has been researched for its ability to cause chemical degeneration of neurons. In studies, it has been shown to induce substantial degeneration of indoleamine containing nerve terminals in the rat brain, evidenced by the disintegration of varicose terminal portions of serotonin-containing neurons (Baumgarten, Lachenmayer, & Schlossberger, 2004).

Pressor Effect in Cardiovascular System

Research has explored the pressor effect of 5,6-DHT in rats. It has been observed to provoke a dose-dependent increase in blood pressure after intravenous injection. This effect is attributed to the direct stimulation of 5-HT receptors, without directly interacting with adrenoceptors of the cardiovascular system (Baumgarten, Göthert, Schlossberger, & Tuchinda, 2004).

Potential in Cognitive and Obesity Disorders

5,6-DHT has been studied in the context of its interactions with 5-HT(6) receptors, which are predominantly found in the brain. The receptors are considered promising targets for CNS-mediated diseases like Alzheimer's, schizophrenia, anxiety, and obesity. Research has led to the development of selective ligands for this receptor, indicating potential for treatment of neuropathological disorders (Holenz, Pauwels, Díaz, Mercé, Codony, & Buschmann, 2006).

Influence on Cholinergic Activity

A study has shown that 5,6-DHT inhibits acetylcholinesterase in different parts of the rat brain. This inhibition is of the competitive type and varies across different brain regions. The findings suggest that 5,6-DHT could aid in diseases like Alzheimer's and Parkinsonism by influencing acetylcholine levels (Osman, 2017).

Role in Chemical Sympathectomy

5,6-DHT has been utilized to induce a chemical sympathectomy, causing a degeneration of serotonin-containing nerve terminals. It's shown to have differing effects based on the dosage, with higher doses leading to partial degeneration of varicose NA terminals. This showcases its potential as a research tool in understanding sympathetic nervous system functioning (Baumgarten, Göthert, Holstein, & Schlossberger, 2004).

Electrochemical Studies

Electrochemical oxidation of 5,6-DHT has been studied, revealing its behavior in aqueous and micellar media. This research provides insights into the electrochemical properties of 5,6-DHT, which is crucial for understanding its interactions and functions at a molecular level (GoyaI & Srivastava, 2003).

Cytotoxicity in Cancer Research

The cytotoxic effects of 5,6-DHT have been evaluated in the context of cancer treatment. It has been found to induce cell necrosis in dimethylhydrazine-induced carcinomata of rat colon, suggesting its potential application in cancer research (Tutton & Barkla, 2004).

Mechanism of Action

5,6-DHT is able to selectively destroy central serotonin neurons when catecholaminergic neurons are protected . Two major hypotheses have been proposed to explain the molecular mechanism that underlies the toxicity of 5,6-DHT. The first suggests that highly reactive quinonoid intermediates, created as a result of 5,6-DHT auto-oxidation, bind covalently to molecules indispensable for neuronal function. The second hypothesis states that during the auto-oxidation of 5,6-DHT, reactive oxygen species are generated as toxic by-products .

Safety and Hazards

properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-8-4-10(14)9(13)3-7(6)8/h3-5,12-14H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOKLDQYOKPCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198930 | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5090-36-8 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indole-5,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIHYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QY253O8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)